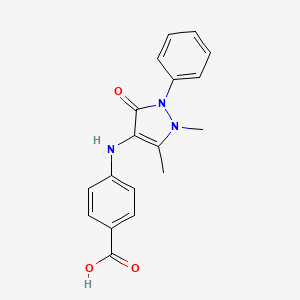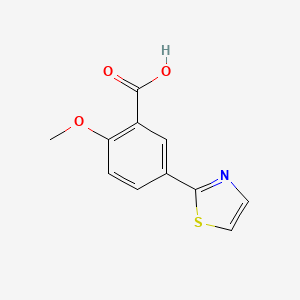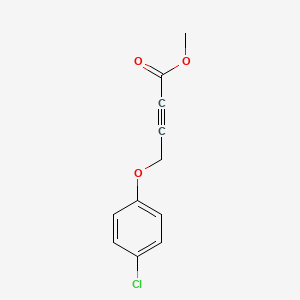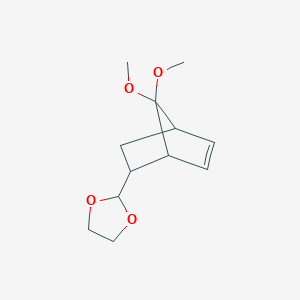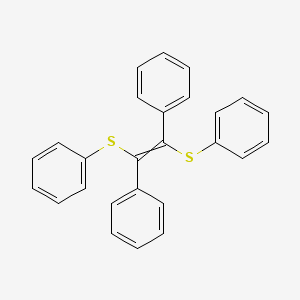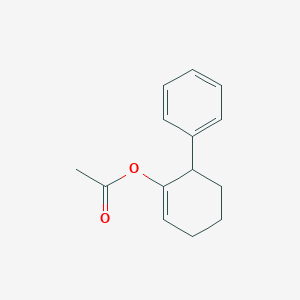
6-Phenylcyclohex-1-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenylcyclohex-1-en-1-yl acetate is an organic compound with the molecular formula C14H16O2. It is a derivative of cyclohexene, where a phenyl group is attached to the first carbon of the cyclohexene ring, and an acetate group is attached to the same carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylcyclohex-1-en-1-yl acetate typically involves the acetylation of 6-phenylcyclohex-1-en-1-ol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The raw materials, 6-phenylcyclohex-1-en-1-ol and acetic anhydride, are fed into the reactor continuously, and the product is collected at the outlet.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenylcyclohex-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-phenylcyclohex-1-en-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the acetate group can yield 6-phenylcyclohex-1-en-1-ol.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 6-Phenylcyclohex-1-en-1-one.
Reduction: 6-Phenylcyclohex-1-en-1-ol.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Phenylcyclohex-1-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 6-Phenylcyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets in biological systems. The acetate group can undergo hydrolysis to release acetic acid and 6-phenylcyclohex-1-en-1-ol, which can then interact with enzymes and receptors. The phenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylcyclohexene: Similar structure but lacks the acetate group.
6-Phenylcyclohex-1-en-1-ol: The alcohol derivative of 6-Phenylcyclohex-1-en-1-yl acetate.
6-Phenylcyclohex-1-en-1-one: The ketone derivative formed by oxidation.
Uniqueness
This compound is unique due to the presence of both the phenyl and acetate groups, which confer distinct chemical and biological properties. The acetate group makes it more reactive in substitution reactions, while the phenyl group enhances its stability and lipophilicity.
Eigenschaften
CAS-Nummer |
37973-53-8 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
(6-phenylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C14H16O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-4,7-8,10,13H,5-6,9H2,1H3 |
InChI-Schlüssel |
VFUNCMLSEXXHPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CCCCC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


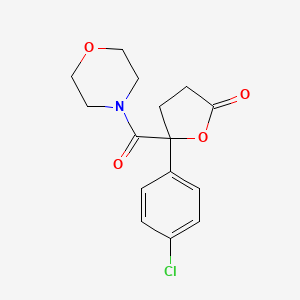

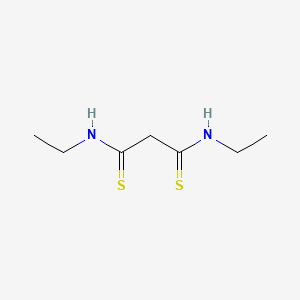

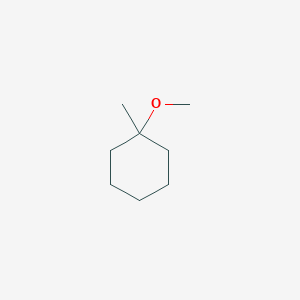
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
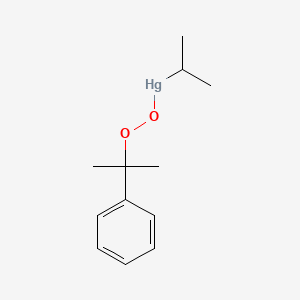
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
